3,5-Dimethoxy-4-propoxybenzaldehyde
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Overview
Description
3,5-Dimethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one propoxy group attached to the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-propoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants, controlled temperature conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3,5-Dimethoxy-4-propoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar structure but with three methoxy groups.
3,5-Dimethoxybenzaldehyde: Lacks the propoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a propoxy group
Uniqueness
3,5-Dimethoxy-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .
Biological Activity
3,5-Dimethoxy-4-propoxybenzaldehyde (C12H16O4) is an organic compound that has garnered significant attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups and one propoxy group attached to a benzaldehyde structure. Its molecular formula is C12H16O4, and it has a molecular weight of 224.25 g/mol. The unique substituents on the aromatic ring may influence its chemical behavior and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals and inhibit oxidative stress pathways, which may protect cells from damage caused by reactive oxygen species .
- Antimicrobial Activity : Studies have reported that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, suggesting it may modulate inflammatory pathways .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis .
The biological effects of this compound are thought to arise from its interaction with specific molecular targets. These interactions may include:
- Enzyme Modulation : The compound may influence enzyme activities related to oxidative stress and inflammation .
- Gene Expression Alteration : It is hypothesized that this compound can alter gene expression patterns associated with various cellular processes .
- Receptor Interaction : The compound might interact with cellular receptors involved in signaling pathways related to cancer and inflammation .
Case Studies and Experimental Data
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant ability to scavenge free radicals compared to control compounds .
- Cytotoxicity Assessment :
-
Anti-inflammatory Effects :
- Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that pre-treatment with this compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | High | Moderate | High | Significant |
Acacetin | Moderate | High | Moderate | Moderate |
Curcumin | High | High | High | High |
Properties
CAS No. |
39075-26-8 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3,5-dimethoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
VIZFOCNGDABISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
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